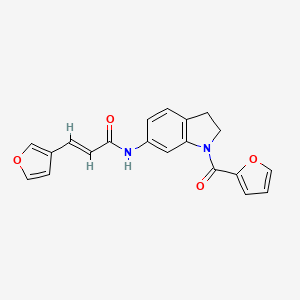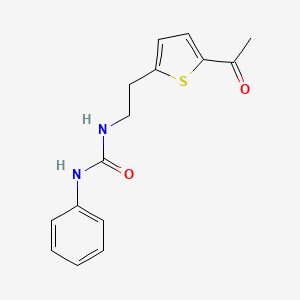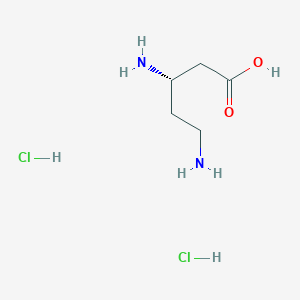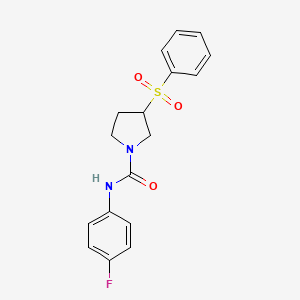
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Derivatives : A study by Dey et al. (2016) involved the synthesis of three nimesulide derivatives, including one similar to the compound , and analyzed their crystal structures using laboratory powder X-ray diffraction data. The research focused on understanding the intermolecular interactions and the nature of hydrogen bonds in these compounds (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Structural Study of Derivatives : Another study by Dey et al. (2015) discussed the structural aspects of three nimesulidetriazole derivatives, highlighting the importance of substitution on the supramolecular assembly. This research gives insights into the molecular geometries and the interactions at the atomic level (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Potential Applications
Biological Activity : Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds to evaluate their ability to inhibit HMG-CoA reductase in vitro. This study demonstrates the potential of similar compounds in the development of cholesterol biosynthesis inhibitors (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).
Microbial Reduction : Patel et al. (1993) explored the microbial reduction of a similar compound, focusing on the synthesis of a chiral intermediate for the development of a beta-receptor antagonist. This indicates the relevance of such compounds in pharmacological applications (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Voltammetric Study : Álvarez-Lueje et al. (1997) conducted a voltammetric study on Nimesulide, a compound structurally related to the one . Their research was aimed at developing a new method for its determination in pharmaceutical forms, suggesting the compound's relevance in analytical chemistry (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of medicinally important compounds
Mode of Action
It’s worth noting that similar compounds have been used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been used in the synthesis of medicinally important compounds , suggesting that it may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of medicinally important compounds , suggesting that it may have significant molecular and cellular effects.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-5-3-10(4-6-11)14-8-9(7-12(14)15)13-19(2,16)17/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQTIUMUYLCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2778852.png)
![N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2778853.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)
![(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2778856.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2778857.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2778861.png)
![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)


![2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2778868.png)